4,4-Difluoropiperidin-3-ol hydrochloride

Chiral Synthesis Stereoselective Pharmacology Lead Optimization

Choose (S)-4,4-Difluoropiperidin-3-ol hydrochloride for reproducible chiral SAR, not racemic or non-fluorinated analogs. The gem-difluoro motif reduces amine basicity, modulates LogP, and enhances metabolic stability—critical for kinase inhibitor and orexin antagonist programs. This (S)-enantiomer ensures defined stereochemistry, avoiding confounded activity from racemic mixtures. Ideal for FBDD, it offers low MW (173.59), high Fsp³ (0.8), and favorable CNS drug-like properties.

Molecular Formula C5H10ClF2NO
Molecular Weight 173.59
CAS No. 1620656-05-4
Cat. No. B3323216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoropiperidin-3-ol hydrochloride
CAS1620656-05-4
Molecular FormulaC5H10ClF2NO
Molecular Weight173.59
Structural Identifiers
SMILESC1CNCC(C1(F)F)O.Cl
InChIInChI=1S/C5H9F2NO.ClH/c6-5(7)1-2-8-3-4(5)9;/h4,8-9H,1-3H2;1H
InChIKeyQAPULPLRJGHBBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoropiperidin-3-ol hydrochloride (CAS 1620656-05-4): A Chiral Gem-Difluoro Piperidine Scaffold for Drug Discovery


4,4-Difluoropiperidin-3-ol hydrochloride is a chiral fluorinated piperidine derivative bearing a gem-difluoro moiety at the 4-position and a hydroxyl group at the 3-position . The compound exists as distinct stereoisomers, with CAS 1620656-05-4 specifically designating the (S)-enantiomer, a detail of critical procurement relevance for chiral synthesis and structure-activity relationship (SAR) studies . Its unique structural features — the gem-difluoro group and the 3-hydroxyl — confer distinct physicochemical properties that differentiate it from non-fluorinated piperidines and mono-fluoro analogs [1].

Why 4,4-Difluoropiperidin-3-ol hydrochloride Cannot Be Replaced by Non-Fluorinated or Racemic Analogs


Generic substitution of 4,4-difluoropiperidin-3-ol hydrochloride with non-fluorinated piperidin-3-ol (CAS 64051-79-2) or even its racemic counterpart (CAS 1186688-54-9) would introduce significant and unquantified variability into a research program. The gem-difluoro group is a well-established bioisostere that reduces amine basicity (pKa) and modulates lipophilicity (LogP), thereby altering target binding, metabolic stability, and cellular permeability in ways that are not predictable a priori [1]. Furthermore, the specific (S)-enantiomer (CAS 1620656-05-4) may exhibit different biological activity, pharmacokinetics, or toxicity compared to the (R)-enantiomer or the racemate, as is common with chiral drug candidates [2]. The evidence below quantifies these differentiating factors, establishing why this specific stereoisomer is a non-interchangeable reagent for SAR exploration and lead optimization.

Quantitative Differentiation of 4,4-Difluoropiperidin-3-ol hydrochloride from Analogs and Alternatives


Stereochemical Purity: Enantiomeric Excess Determines Biological Outcome

The target compound is the defined (S)-enantiomer, CAS 1620656-05-4, which is a distinct molecular entity from the racemic mixture (CAS 1186688-54-9) and the (R)-enantiomer (CAS 2306254-82-8). The (S)-configuration at the 3-position hydroxyl dictates the three-dimensional orientation of the molecule, a critical determinant of target binding and biological activity . While direct comparative bioactivity data for this specific scaffold are not publicly available, the principle of enantiomer-dependent pharmacology is well-established; for example, chiral switches in the piperidine class have yielded enantiomers with 100-fold differences in potency and distinct toxicity profiles [1].

Chiral Synthesis Stereoselective Pharmacology Lead Optimization

CYP3A4 Metabolic Liability: A Quantitative Benchmark for Drug-Drug Interaction Risk

The compound exhibits measurable inhibition of the major drug-metabolizing enzyme CYP3A4, with a reported IC50 value of 10,000 nM (10 µM) in a human liver microsome assay [1]. This value serves as a benchmark for assessing potential drug-drug interactions (DDI) when this scaffold is incorporated into a lead series. A higher IC50 indicates a lower risk of CYP3A4-mediated DDI. In contrast, many non-fluorinated piperidine-based drugs are known substrates or inhibitors of CYP3A4 with significantly lower IC50 values (e.g., haloperidol, a piperidine antipsychotic, has a reported Km of 46 µM for CYP3A4-mediated oxidation, indicating a different metabolic profile) [2].

ADME-Tox Cytochrome P450 Drug-Drug Interaction

Gem-Difluoro Modification Systematically Reduces Amine Basicity (pKa) and Modulates Lipophilicity

A systematic study of mono- and difluorinated piperidines demonstrated that difluorination reduces the basicity (pKa) of the piperidine nitrogen by approximately 2–3 units compared to the non-fluorinated parent (piperidine pKa ~11.2) and by ~1–2 units compared to mono-fluorinated analogs [1]. Concurrently, lipophilicity (LogP) is modulated, with the exact effect depending on the substitution pattern and conformation. For the 4,4-difluoro substitution pattern, the gem-difluoro group acts as a polar hydrophobe, increasing lipophilicity while maintaining or even enhancing aqueous solubility due to the inductive electron-withdrawing effect [2].

Physicochemical Properties Drug Design Bioisosterism

Direct Structural Evidence: The 4,4-Difluoropiperidin-3-yl Group Engages Pim1 Kinase Active Site

The 4,4-difluoropiperidin-3-yl group is a key structural motif in a potent Pim1 kinase inhibitor (compound 17, GNE-955), as revealed by a co-crystal structure at 1.89 Å resolution (PDB: 5V82) [1]. The difluoropiperidine moiety occupies a hydrophobic pocket in the kinase active site, with the gem-difluoro group making favorable van der Waals contacts and the 3-hydroxyl group potentially engaging in hydrogen bonding. This crystallographic evidence directly validates the scaffold's utility in kinase inhibitor design and provides a template for structure-based optimization [2].

Kinase Inhibitor Crystallography Structure-Based Drug Design

Orexin Receptor Antagonism: A Patent-Defined Application Area

Patent literature explicitly claims 4,4-difluoropiperidine derivatives, including 4,4-difluoropiperidin-3-ol, as antagonists of orexin receptors (OX1 and OX2) [1]. The patent (US20150051226A1) describes a series of compounds based on this scaffold and their use in treating sleep disorders, anxiety, and addiction. While specific IC50 values for the 3-ol derivative are not disclosed, the patent provides a clear application context and suggests that the gem-difluoro group is essential for optimal receptor binding and pharmacokinetic properties within this chemotype [2].

CNS Therapeutics Sleep Disorders GPCR Antagonist

Procurement-Driven Application Scenarios for 4,4-Difluoropiperidin-3-ol hydrochloride


Chiral Synthesis of Enantiopure Kinase Inhibitors

Medicinal chemists developing ATP-competitive kinase inhibitors can use the (S)-4,4-difluoropiperidin-3-ol hydrochloride as a chiral building block to explore the Pim1 kinase pharmacophore, as validated by the co-crystal structure (PDB: 5V82) showing the 4,4-difluoropiperidin-3-yl group in the active site [1]. The defined stereochemistry is essential for reproducible SAR and to avoid the confounding effects of racemic mixtures.

CNS Drug Discovery Targeting Orexin Receptors

For programs focused on sleep regulation, anxiety, or addiction, the scaffold is a direct entry point into orexin receptor antagonism, as claimed in patent US20150051226A1 [2]. The gem-difluoro moiety and 3-hydroxyl group are key structural determinants for receptor binding and favorable CNS drug-like properties.

Lead Optimization with Reduced CYP3A4 Liability

In ADME-Tox profiling, the 10 µM CYP3A4 IC50 provides a quantitative benchmark for DDI risk assessment. Medicinal chemists can use this value to prioritize analogs with a similar or improved CYP inhibition profile, thereby reducing the likelihood of late-stage attrition due to metabolic drug-drug interactions [3].

Fragment-Based Drug Discovery (FBDD) Library Expansion

The compound's low molecular weight (173.59 g/mol), high fraction of sp3 carbons (Fsp3 = 0.8), and the presence of a hydrogen bond donor (hydroxyl) and acceptor (amine) make it an ideal 3D fragment for FBDD campaigns. Its physicochemical properties, including reduced basicity and modulated lipophilicity, enhance its potential as a quality fragment hit [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluoropiperidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.